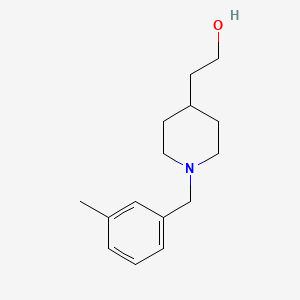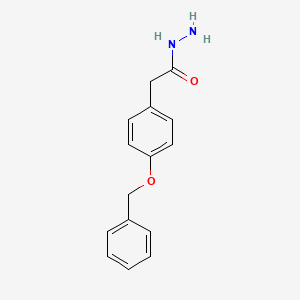
(4-Benzyloxy-phenyl)-acetic acid hydrazide
概要
説明
(4-Benzyloxy-phenyl)-acetic acid hydrazide, also known as BPAH, is a synthetic compound with a wide range of uses in scientific research and laboratory experiments. BPAH has the ability to interact with biomolecules, making it an ideal tool for studying the structure and function of proteins, enzymes, and other cellular components.
科学的研究の応用
Synthesis and Biological Activities
Analgesic and Anti-inflammatory Applications : Research by Salgın-Gökşen et al. (2007) demonstrates the synthesis of acetic acid hydrazide derivatives exhibiting high analgesic and anti-inflammatory activities, although their antimicrobial effectiveness was limited (Salgın-Gökşen et al., 2007). Similarly, Turan-Zitouni et al. (2014) synthesized aroyl propionic acid derivatives including N-acylhydrazone motif, which showed significant anti-nociceptive and anti-inflammatory effects (Turan-Zitouni et al., 2014).
Antimicrobial and Antifungal Properties : Maru et al. (2015) reported on Schiff base derivatives of benzoxazole showing substantial antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance (Maru et al., 2015).
Chemical Properties and Coordination Complexes
Chemical Synthesis and Structural Analysis : Xiao-qiang He (2013) explored the novel aggregation of a specific acetic acid hydrazide and its dioxomolybdenum(VI) complex, showcasing the versatility of these compounds in forming coordination complexes with potential catalytic or material applications (Xiao-qiang He, 2013).
Anticancer Potential
Synthesis and Anticancer Activity : Mehvish and Kumar (2022) synthesized derivatives of 3(2h)-one pyridazinone with evaluated antioxidant activities, implicating their potential use in developing new anticancer agents (Mehvish & Kumar, 2022).
特性
IUPAC Name |
2-(4-phenylmethoxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-17-15(18)10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCYALAYYSOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)
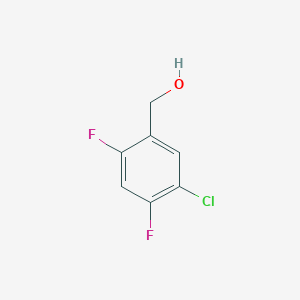

![3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467803.png)



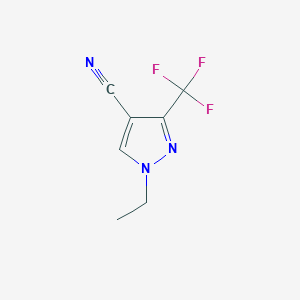

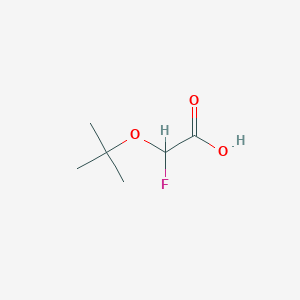
![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)

